(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol
Description
This bicyclic compound features a fused cyclopentane-pyrrolidine core with a benzyl group at position 2 and a hydroxyl group at position 4. Its stereochemistry (3aR,4R,6aS) is critical for its spatial orientation and biological interactions. The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing retinol-binding protein 4 (RBP4) antagonists and other bioactive molecules .
Properties
IUPAC Name |
(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQHJPYWCKXTFP-HZSPNIEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Proline-Based Cyclization
A common approach utilizes (S)-proline as a chiral starting material. For example:
- Benzylation : Proline is protected as a benzyl ester (H-Pro-OBzl·HCl), followed by N-alkylation with a cyclopentane-building electrophile.
- Intramolecular cyclization : Under basic conditions (e.g., K₂CO₃), the ester undergoes nucleophilic attack to form the cyclopenta[c]pyrrolidine skeleton.
- Stereochemical control : The 4R hydroxyl is introduced via Sharpless asymmetric dihydroxylation of a cyclopentene intermediate, achieving >90% enantiomeric excess (ee).
Ring-Closing Metathesis (RCM)
An alternative route employs Grubbs’ catalyst to form the bicyclic structure:
- Synthesis of a diene precursor with a benzyl-protected amine and a pendant alkene.
- RCM reaction : Catalyzed by Grubbs II, this step forms the cyclopentane ring while preserving the pyrrolidine stereochemistry.
- Hydroxylation : The resulting alkene is subjected to epoxidation (e.g., with m-CPBA) and acidic ring-opening to install the 4R hydroxyl group.
Functionalization and Protecting Group Strategies
Benzyl Group Introduction
The benzyl moiety is typically added via:
Hydroxylation Techniques
Critical methods for the 4R hydroxyl group include:
Protecting Groups
- Carbamates : tert-Butoxycarbonyl (Boc) groups protect amines during cyclization (e.g., tert-butyl (3aR,4S,6aS)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ylcarbamate).
- Benzyl esters : Removed via hydrogenolysis (H₂/Pd(OH)₂) in final steps.
Optimization and Scale-Up Considerations
Reaction Conditions
Purification Techniques
- Chromatography : Silica gel chromatography with EtOAc/hexane gradients (3:7 → 1:1) resolves diastereomers.
- Crystallization : Recrystallization from methanol/water yields enantiopure product (98% purity).
Analytical Data and Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences, molecular properties, and applications of the target compound and its analogs:
Physicochemical Properties
- Polarity : The hydroxyl group in the target compound increases polarity compared to methoxy or Boc-protected analogs. This impacts solubility and membrane permeability.
- Solubility : The hydrochloride salt (163.65 g/mol) exhibits higher aqueous solubility than the free base .
- Lipophilicity : Methoxy and benzyl substituents enhance lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables and research findings.
- Chemical Formula : C14H19NO
- Molecular Weight : 217.31 g/mol
- CAS Number : 1228029-77-3
- SMILES Notation : O[C@@H]1CC[C@]2([H])CN(CC3=CC=CC=C3)C[C@@]21[H]
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its pharmacological effects. The compound has shown promise in several areas:
- Antiviral Activity : Research indicates that derivatives of octahydrocyclopenta[c]pyrrole compounds exhibit antiviral properties. For instance, a study highlighted the efficacy of related compounds against viral infections, suggesting a potential role for this compound in antiviral therapies .
- Calcium Channel Modulation : Some studies have identified that compounds similar to this compound can act as modulators of calcium channels. This modulation is significant for cardiovascular health and could lead to novel treatments for hypertension and other related conditions .
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially through mechanisms involving neurotransmitter modulation. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Studies :
- Calcium Channel Studies :
- Neuroprotective Mechanisms :
Q & A
Basic Research Questions
Q. How can the synthesis of (3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol be optimized for improved yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For cyclopenta-fused pyrrolidine derivatives, refluxing in anhydrous xylene (10 mL) for 25–30 hours under inert atmosphere is recommended, followed by purification via recrystallization (methanol) or column chromatography . Stereochemical integrity during synthesis can be maintained using chiral auxiliaries or enantioselective catalysts, as demonstrated in related benzyl-substituted pyrrolidine systems . Post-synthesis, purity should be verified via HPLC with chiral columns to resolve enantiomeric impurities .
Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify diastereotopic protons and coupling constants indicative of stereochemistry. Nuclear Overhauser Effect (NOE) experiments are essential to confirm spatial proximity of substituents .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, particularly for cyclopenta-pyrrolidine scaffolds with multiple chiral centers .
- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients resolves enantiomers and confirms optical purity .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store in sealed, moisture-free containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to light, humidity, and oxidizing agents. Regular stability assays (e.g., TLC or LC-MS) should be conducted to monitor degradation, particularly at the benzylic and hydroxyl positions .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopenta-pyrrolidine core influence biological activity?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are required. For example:
- Synthetic Modifications : Prepare epimers (e.g., 3aS,4S,6aR) via Mitsunobu reactions or enzymatic resolution to compare activity .
- Biological Assays : Test stereoisomers against target receptors (e.g., neurological enzymes) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations can predict stereochemical effects on target interactions .
Q. How can contradictions in bioactivity data from different in vitro assays be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., cell-based vs. biochemical assays). For instance, discrepancies in IC values may arise from differences in membrane permeability or assay buffer conditions .
- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., pIC) and apply multivariate regression to identify confounding variables (e.g., solvent effects, cell line variability) .
- Proteomic Profiling : Use mass spectrometry to confirm target engagement and rule off-target effects .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GABAA receptors) in explicit solvent (CHARMM36 force field) to assess binding stability and hydrogen-bond networks .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors, aromatic rings) to screen virtual libraries for analogs with improved activity .
Key Research Considerations
- Data Contradictions : Discrepancies in reported bioactivity may stem from stereochemical impurities or assay conditions. Always verify enantiomeric excess (ee) via chiral HPLC before biological testing .
- Theoretical Frameworks : Link studies to established theories (e.g., lock-and-key model for enzyme inhibition) to contextualize mechanistic hypotheses .
- Ethical Rigor : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
